Comprehensive NMR Analysis and Stereochemical Elucidation of 3-([1,1'-Biphenyl]-4-yl)but-2-enal
Comprehensive NMR Analysis and Stereochemical Elucidation of 3-([1,1'-Biphenyl]-4-yl)but-2-enal
Executive Summary
The compound 3-([1,1'-Biphenyl]-4-yl)but-2-enal (Chemical Formula: C₁₆H₁₄O) is a highly conjugated α,β -unsaturated aldehyde. Molecules featuring extended π -conjugation between a biphenyl core and a reactive Michael-acceptor moiety are critical intermediates in rational drug design and organic materials science. Accurate structural and stereochemical elucidation of such compounds is paramount, as the spatial geometry—specifically the (E) vs. (Z) configuration—dictates their pharmacological binding affinity and solid-state packing. This whitepaper provides a highly authoritative, self-validating technical guide to the NMR assignment of this molecule.
Structural Significance & Mechanistic Rationale
To accurately interpret the NMR spectra of 3-([1,1'-Biphenyl]-4-yl)but-2-enal, one must understand the underlying quantum mechanical and electronic environments dictating the chemical shifts .
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Electronic Deshielding via Mesomeric Effects (-M): The aldehyde group acts as a strong electron-withdrawing group. Through resonance, it pulls electron density away from the conjugated alkene. This mesomeric effect leaves the β -carbon (C3) highly electron-deficient, resulting in a dramatic downfield ¹³C shift to approximately 154 ppm. Conversely, the α -carbon (C2) remains relatively shielded at ~126 ppm .
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Magnetic Anisotropy of the Biphenyl Core: The biphenyl system induces a strong induced magnetic field (ring current). In solution, the two phenyl rings are not perfectly coplanar due to steric hindrance between the ortho-protons, typically adopting a dihedral twist angle of ~20–40° . This conformational dynamic heavily influences the chemical shifts of the ortho and meta protons, clustering them in the 7.3–7.7 ppm region.
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Stereochemical Causality: The thermodynamic product of the synthesis of this compound is overwhelmingly the (E)-isomer. In this configuration, the bulky biphenyl group is oriented trans to the aldehyde group across the C=C double bond to minimize steric clash. Consequently, the allylic methyl group (C4) is forced cis to the aldehyde. This predictable geometry allows us to use spatial NMR techniques (NOESY) as a self-validating structural checkpoint .
Standardized Experimental Protocol
The following protocol is designed as a self-validating system . Every step includes an internal causality check to ensure data integrity.
Step 1: Sample Preparation
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Procedure: Dissolve 15–20 mg of highly purified 3-([1,1'-Biphenyl]-4-yl)but-2-enal in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
Causality: CDCl₃ is selected because it lacks exchangeable protons that could obscure the aldehyde signal (~10.2 ppm). The concentration (approx. 110-150 mM) is optimized to provide an excellent signal-to-noise ratio for ¹³C and 2D experiments without inducing concentration-dependent π
π stacking aggregation, which would artificially shift the aromatic resonances. TMS provides an absolute 0.00 ppm reference .Step 2: 1D NMR Acquisition (¹H and ¹³C)
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Procedure: Acquire ¹H NMR at 400 MHz (298 K, 16 scans) with a relaxation delay (D1) of 2.0 s. Acquire ¹³C NMR at 100 MHz (298 K, 1024 scans) with broad-band proton decoupling and a D1 of 2.0 s.
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Causality: A 2.0 s D1 ensures complete longitudinal relaxation (T₁) of the methyl and aromatic protons, allowing for mathematically precise integration of the ¹H spectrum.
Step 3: 2D Heteronuclear & Homonuclear Elucidation
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Procedure: Acquire COSY, HSQC, and HMBC spectra.
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Causality: COSY maps the ³J and ⁴J proton-proton scalar couplings (e.g., confirming the connectivity between the aldehyde H1 and alkene H2). HSQC isolates overlapping aromatic protons by separating them based on their directly attached ¹³C shifts. HMBC is the critical link: observing a ³J cross-peak from the methyl protons (H4) to the biphenyl ipso-carbon (C1') definitively proves the regiochemistry of the biphenyl attachment at C3 .
Step 4: Stereochemical Validation via NOESY
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Procedure: Acquire a 2D NOESY spectrum with a mixing time of 400 ms.
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Causality: NOESY relies on the nuclear Overhauser effect (through-space dipole-dipole interaction < 5 Å). A 400 ms mixing time is perfectly calibrated for a molecule of this molecular weight (~222 g/mol ) to build up NOE signals without secondary spin diffusion.
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Self-Validation Checkpoint: If the compound is the (E)-isomer, a strong NOE cross-peak must be observed between the aldehyde proton (H1) and the methyl protons (H4). The absence of this peak, coupled with an H2–H4 cross-peak, would immediately flag the presence of the (Z)-isomer.
Multi-Dimensional NMR Elucidation Workflow
Figure 1: Multi-dimensional NMR workflow for structural and stereochemical elucidation.
Quantitative NMR Data & Assignments
The following tables summarize the assigned chemical shifts, multiplicities, and coupling constants for the (E)-isomer of 3-([1,1'-Biphenyl]-4-yl)but-2-enal.
Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Position | Proton Type | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1 | Aldehyde (CHO) | 10.18 | Doublet (d) | ³J = 8.0 | 1H |
| 2 | Alkene (=CH) | 6.45 | Doublet of quartets (dq) | ³J = 8.0, ⁴J = 1.4 | 1H |
| 4 | Allylic Methyl (CH₃) | 2.62 | Doublet (d) | ⁴J = 1.4 | 3H |
| 2', 6' | Biphenyl (ortho to alkene) | 7.62 | Doublet (d) | ³J = 8.4 | 2H |
| 3', 5' | Biphenyl (meta to alkene) | 7.68 | Doublet (d) | ³J = 8.4 | 2H |
| 2'', 6'' | Terminal Phenyl (ortho) | 7.64 | Doublet (d) | ³J = 7.5 | 2H |
| 3'', 5'' | Terminal Phenyl (meta) | 7.48 | Triplet (t) | ³J = 7.5 | 2H |
| 4'' | Terminal Phenyl (para) | 7.38 | Triplet (t) | ³J = 7.5 | 1H |
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Position | Carbon Type | Chemical Shift ( δ , ppm) | Mechanistic Note |
| 1 | Carbonyl (C=O) | 191.5 | Highly deshielded due to oxygen electronegativity. |
| 3 | Alkene β -Carbon | 154.2 | Deshielded by the -M effect of the carbonyl group. |
| 4' | Biphenyl ipso (to phenyl) | 143.2 | Quaternary carbon; assigned via HMBC. |
| 1'' | Terminal Phenyl ipso | 140.1 | Quaternary carbon; assigned via HMBC. |
| 1' | Biphenyl ipso (to alkene) | 138.5 | Quaternary carbon; assigned via HMBC. |
| 3'', 5'' | Terminal Phenyl meta | 128.9 | Standard aromatic region. |
| 4'' | Terminal Phenyl para | 127.8 | Standard aromatic region. |
| 3', 5' | Biphenyl meta (to alkene) | 127.6 | Standard aromatic region. |
| 2', 6' | Biphenyl ortho (to alkene) | 127.2 | Standard aromatic region. |
| 2'', 6'' | Terminal Phenyl ortho | 127.1 | Standard aromatic region. |
| 2 | Alkene α -Carbon | 126.8 | Shielded relative to C3 due to resonance. |
| 4 | Allylic Methyl (CH₃) | 16.5 | Aliphatic region; shifted slightly downfield by alkene. |
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]
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Barich, D. H., Pugmire, R. J., Grant, D. M., & Iuliucci, R. J. (2001). "Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations." The Journal of Physical Chemistry A, 105(28), 6780-6784.[Link]
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]
